molecular formula C9H12O3 B14775681 5-(2-Methylpropyl)furan-2-carboxylic acid

5-(2-Methylpropyl)furan-2-carboxylic acid

Cat. No.: B14775681
M. Wt: 168.19 g/mol
InChI Key: ZRJHVTYXKHURFP-UHFFFAOYSA-N
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Description

5-(2-Methylpropyl)furan-2-carboxylic acid is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This particular compound features a furan ring substituted with a 2-methylpropyl group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpropyl)furan-2-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of furan-2-carboxylic acid with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This technique allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpropyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Oxidation can lead to the formation of furan-2,5-dicarboxylic acid.

    Reduction: Reduction can produce 5-(2-Methylpropyl)furan-2-methanol.

    Substitution: Substitution reactions can yield various halogenated or nitrated derivatives.

Scientific Research Applications

5-(2-Methylpropyl)furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Methylpropyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring’s aromatic nature allows for π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with polar residues.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Lacks the 2-methylpropyl group, making it less hydrophobic.

    5-(2-Methylpropyl)furan-2-methanol: A reduced form of the carboxylic acid, with different reactivity and solubility.

    2,5-Furandicarboxylic acid: Contains two carboxylic acid groups, offering different chemical properties and applications.

Uniqueness

5-(2-Methylpropyl)furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-methylpropyl group increases its hydrophobicity, potentially enhancing its interactions with hydrophobic biological targets or materials.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

5-(2-methylpropyl)furan-2-carboxylic acid

InChI

InChI=1S/C9H12O3/c1-6(2)5-7-3-4-8(12-7)9(10)11/h3-4,6H,5H2,1-2H3,(H,10,11)

InChI Key

ZRJHVTYXKHURFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(O1)C(=O)O

Origin of Product

United States

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